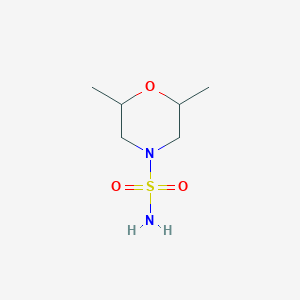

2,6-Dimethylmorpholine-4-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O3S |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

2,6-dimethylmorpholine-4-sulfonamide |

InChI |

InChI=1S/C6H14N2O3S/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H2,7,9,10) |

InChI Key |

NVGVTWSMMWMHHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethylmorpholine 4 Sulfonamide and Its Analogues

Retrosynthetic Analysis of the 2,6-Dimethylmorpholine-4-sulfonamide Core

A logical retrosynthetic analysis of this compound begins with the disconnection of the sulfonamide bond. This primary disconnection reveals two key synthons: the secondary amine, 2,6-dimethylmorpholine (B58159), and a generic sulfonylating agent, typically derived from a sulfonyl chloride or a precursor to the sulfonyl group.

Further deconstruction of the 2,6-dimethylmorpholine ring leads to simpler, acyclic precursors. A common and direct precursor is diisopropanolamine (B56660), which can undergo intramolecular cyclization. For stereospecific syntheses, the retrosynthetic path would involve chiral building blocks, such as enantiomerically pure amino alcohols like (R)- or (S)-alaninol, which can be elaborated and then cyclized to form the desired stereoisomer of 2,6-dimethylmorpholine. This approach allows for precise control over the stereochemistry at the C2 and C6 positions of the morpholine (B109124) ring.

Synthesis of Key Precursors to the Morpholine Ring System

The stereoselective synthesis of cis- and trans-2,6-dimethylmorpholine is a well-explored area, driven by the different biological activities of the isomers. A prevalent industrial method involves the acid-catalyzed cyclization of diisopropanolamine. The ratio of cis to trans isomers can be influenced by the reaction conditions, such as the concentration of the acid and the temperature. cardiff.ac.ukcore.ac.ukbanglajol.inforesearchgate.net For instance, using sulfuric acid, different molar ratios and temperatures have been shown to favor the formation of the cis-isomer. cardiff.ac.ukcore.ac.ukbanglajol.inforesearchgate.net

Modern stereoselective methods often start from chiral precursors to ensure high enantiomeric purity. The synthesis of chiral 2,6-disubstituted morpholines can be achieved from optically pure amino alcohols. banglajol.inforesearchgate.netnih.govfrontiersin.org For example, enantiopure N-allyl-β-amino alcohols can undergo electrophile-induced cyclization to yield chiral morpholines. banglajol.info Another strategy involves the asymmetric hydrogenation of 2-substituted dehydromorpholines using chiral catalysts to produce 2-substituted chiral morpholines with high enantioselectivity. frontiersin.org

A summary of reaction conditions for the synthesis of cis-2,6-dimethylmorpholine (B33440) from diisopropanolamine is presented in the table below.

| Molar Ratio (Diisopropanolamine:H₂SO₄) | Temperature (°C) | Reaction Time (h) | Total Yield (%) | cis Isomer (%) | trans Isomer (%) | Reference |

| 1:1.5 | 180 | 5 | 96 | 80 | 20 | cardiff.ac.uk |

| 1:2.0 | 180 | 3 | 94 | 84 | 16 | cardiff.ac.ukcore.ac.uk |

| 1:1.25 | 170 | 12 | 98 | 78 | 22 | core.ac.uk |

| 1:3.0 | 180 | 3 | 91 | 88 | 12 | researchgate.net |

The final step in the formation of the morpholine ring is an intramolecular amination or cyclization. In the case of diisopropanolamine, the cyclization is an intramolecular dehydration reaction where the amino group displaces two hydroxyl groups.

More contemporary strategies for forming substituted morpholines include intramolecular hydroamination of unsaturated amino alcohols. This can be catalyzed by various metals or, in some cases, by strong acids. cardiff.ac.ukcore.ac.ukresearchgate.netorganic-chemistry.org For example, substituted morpholin-2-one (B1368128) derivatives can be synthesized via an intramolecular acid-catalyzed hydroamination of N-protected amino acids. cardiff.ac.ukcore.ac.ukresearchgate.net Palladium-catalyzed intramolecular hydroamination has also been shown to be effective for the stereoselective synthesis of 2,5-disubstituted morpholines.

Another approach involves a multicomponent reaction to assemble a precursor that can then undergo intramolecular cyclization. For instance, an Ugi reaction followed by an intramolecular SN2 reaction can provide a versatile route to highly substituted morpholines. acs.org

Formation of the Sulfonamide Linkage

The final step in the synthesis of this compound is the formation of the robust sulfonamide bond.

The most common and direct method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.govnih.gov In the context of this compound, this involves the reaction of 2,6-dimethylmorpholine with a suitable sulfonyl chloride, such as sulfuryl chloride or a pre-formed sulfamoyl chloride. The presence of a sterically hindered secondary amine in 2,6-dimethylmorpholine can affect the reaction rate, but the reaction is generally efficient. A variety of bases can be employed, including tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases.

While the reaction with sulfonyl chlorides is prevalent, several alternative pathways for sulfonylation exist. These can be particularly useful when dealing with sensitive substrates or to avoid the use of sulfonyl chlorides.

One such alternative is the use of metal catalysts. For example, cupric oxide has been shown to efficiently catalyze the synthesis of sulfonamides from amines and sulfonyl chlorides under mild and neutral conditions, which is advantageous for sterically hindered amines. researchgate.net Indium-catalyzed sulfonylation of amines also provides a wide range of sulfonamides in excellent yields and is suitable for less nucleophilic and sterically hindered anilines. cardiff.ac.uk

Other methods avoid the pre-formation of sulfonyl chlorides altogether. For instance, a one-pot synthesis can be achieved from thiols and amines through an electrochemical oxidative coupling. Another approach involves the reaction of amines with sulfonic acids in the presence of a coupling agent.

The table below summarizes various sulfonylation methods.

| Sulfonylating Agent | Amine Substrate | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Various amines | Indium | - | - | Excellent | cardiff.ac.uk |

| p-Chlorobenzene sulfonyl chloride | Aromatic and aliphatic amines | Cupric oxide | CH₃CN | Mild, neutral | Excellent | researchgate.net |

| Aryl sulfonyl chlorides | 4-Alkylpyridines | DMAP/Et₃N | CHCl₃ | Room Temp, 1.5-16 h | Good to excellent | nih.gov |

| Sulfonyl chlorides | Quinoline N-oxides | CS₂/Et₂NH | CH₂Cl₂ | Room Temp, 15-30 min | - | nih.gov |

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The creation of specific stereoisomers of this compound is paramount for its biological applications. This section details various approaches to achieve high stereochemical control.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily inducing chirality in a substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral 2,6-dimethylmorpholine derivatives, auxiliaries like pseudoephedrine and oxazolidinones are commonly employed. wikipedia.orgharvard.eduresearchgate.netnih.gov

One established method involves the use of pseudoephedrine as a chiral auxiliary. harvard.edunih.gov It can be reacted with a suitable precursor to form an amide, and the subsequent cyclization to form the morpholine ring is directed by the chiral centers on the auxiliary. The methyl group of pseudoephedrine effectively shields one face of the molecule, leading to a high diastereoselectivity in the formation of the new stereocenters. harvard.edu

Evans' oxazolidinone auxiliaries also offer a reliable method for introducing chirality. wikipedia.orgresearchgate.net These can be acylated and then undergo stereoselective reactions, such as aldol (B89426) additions, which can be a key step in the construction of the morpholine precursor. The bulky substituent on the oxazolidinone directs the approach of incoming reagents, leading to high diastereoselectivity. wikipedia.org After the desired stereochemistry is established, the auxiliary can be cleaved and recycled.

A general scheme for a chiral auxiliary-mediated synthesis of a 2,6-disubstituted morpholine would involve the attachment of the auxiliary to a precursor fragment, followed by a diastereoselective ring-closing reaction. The final step is the removal of the auxiliary to yield the enantiomerically enriched morpholine, which can then be sulfonated to give the target compound.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Diastereomeric Ratio (d.r.) | Reference |

| Pseudoephedrine | Alkylation | >95:5 | nih.gov |

| Evans' Oxazolidinone | Aldol Reaction | up to >99:1 | researchgate.net |

| trans-2-Phenyl-1-cyclohexanol | Ene Reaction | 10:1 | wikipedia.org |

Asymmetric catalysis provides an efficient and atom-economical route to chiral molecules. For the synthesis of chiral morpholines, transition-metal catalyzed reactions are particularly prominent. Methods such as asymmetric hydrogenation and intramolecular amination have been successfully applied.

A notable example is the asymmetric hydrogenation of dehydromorpholines catalyzed by rhodium complexes with chiral phosphine (B1218219) ligands. This method can produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields. The choice of ligand is crucial for achieving high stereocontrol.

Another approach is the palladium-catalyzed asymmetric tandem allylic substitution, which has been used to synthesize 2-vinylmorpholine (B1612480) derivatives with high enantioselectivity. scilit.com This method involves the double allylic substitution of a diene substrate with a nitrogen nucleophile, guided by a chiral palladium catalyst.

These catalytic methods typically involve the creation of the chiral morpholine ring first, followed by sulfonylation at the nitrogen atom to yield the final product, this compound.

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster, leaving the other enantiomer in excess. wikipedia.org

For the separation of racemic 2,6-dimethylmorpholine, enzymatic kinetic resolution is a viable option. Lipases, for instance, can selectively acylate one enantiomer of a secondary amine, allowing for the separation of the acylated product from the unreacted enantiomer. wikipedia.org For example, lipase (B570770) PS-C "Amano" II has shown high enantioselectivity for the resolution of similar cyclic amines. wikipedia.org

Chemical methods for kinetic resolution are also available. For instance, chiral acylation reagents or catalysts can be used to selectively react with one enantiomer of the morpholine. The success of kinetic resolution depends on a high selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers. Dynamic kinetic resolution (DKR) is an even more advanced technique where the slow-reacting enantiomer is continuously racemized back to the racemic mixture, theoretically allowing for a 100% yield of the desired enantiomer. wikipedia.org

Table 2: Kinetic Resolution of Racemic Amines

| Resolution Method | Catalyst/Reagent | Selectivity (s) | Reference |

| Enzymatic Acylation | Lipase | High | wikipedia.org |

| Chemical Acylation | Chiral DMAP derivative | up to 71 | wikipedia.org |

| Ring-Closing Metathesis | Schrock-Hoveyda Catalyst | High | wikipedia.org |

Optimization of Reaction Conditions and Yields

The industrial production of 2,6-dimethylmorpholine, a precursor to the target sulfonamide, requires careful optimization of reaction conditions to maximize the yield of the desired cis-isomer and minimize byproducts. The cyclization of diisopropanolamine in the presence of sulfuric acid is a common industrial method. google.comgoogle.com

The reaction temperature is also a critical factor. Temperatures in the range of 150°C to 190°C are typically employed. google.comgoogle.com Higher temperatures can lead to increased formation of the thermodynamically more stable cis-isomer but may also promote side reactions if not carefully controlled. google.com The simultaneous metering of the reactants into the reactor is a process optimization that helps to control the exothermic reaction and improve the yield and selectivity. google.comgoogle.com

Table 3: Optimization of cis-2,6-Dimethylmorpholine Synthesis

| Molar Ratio (H₂SO₄:Diisopropanolamine) | Temperature (°C) | Time (h) | Total Yield (%) | cis-Isomer (%) | Reference |

| 1.5 : 1 | 180 | 5 | 96 | 80 | google.comgoogle.com |

| 2.0 : 1 | 180 | 3 | 94 | 84 | google.comgoogle.com |

| 3.0 : 1 | 180 | 3 | 91 | 88 | google.comgoogle.com |

Scalability Considerations for Research Synthesis

Scaling up a synthesis from the laboratory bench to a larger research or pilot scale introduces several challenges. For the synthesis of this compound, considerations include heat management, reagent handling, and purification methods.

The cyclization of diisopropanolamine with sulfuric acid is highly exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality. The use of specialized reactors with good heat exchange capabilities is necessary. google.comgoogle.com The simultaneous addition of reactants, as mentioned in the optimization section, is a key strategy for managing the exotherm on a larger scale. google.comgoogle.com

The handling of concentrated sulfuric acid on a large scale requires appropriate safety measures and corrosion-resistant equipment. The work-up procedure, which typically involves neutralization with a strong base like sodium hydroxide, also generates significant heat and requires careful control.

Purification of the final product on a large scale often moves from chromatography-based methods, which are common in research labs, to more scalable techniques like distillation or crystallization. For 2,6-dimethylmorpholine, fractional distillation is a viable method for separating the cis and trans isomers. google.com For the final sulfonamide product, crystallization is often the preferred method for obtaining a high-purity solid material. The development of a scalable synthesis for chiral ligands used in asymmetric catalysis is also an active area of research, aiming to make these powerful methods more accessible for larger scale applications. nih.gov

Advanced Spectroscopic and Structural Characterization of 2,6 Dimethylmorpholine 4 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,6-Dimethylmorpholine-4-sulfonamide. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the atom-to-atom connectivity and the spatial orientation of the atoms can be constructed.

Proton (¹H) NMR: Chemical Shifts and Coupling Analysis for Stereochemistry

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 2,6-dimethylmorpholine (B58159) ring and the sulfonamide group. The stereochemistry of the methyl groups (cis or trans) significantly influences the chemical shifts and coupling patterns of the morpholine (B109124) ring protons. Assuming the more stable cis-conformation where both methyl groups are in equatorial positions, the following proton signals can be anticipated.

The protons of the two methyl groups at the C2 and C6 positions are expected to appear as a doublet around 1.1-1.3 ppm . The methine protons (H-2 and H-6) adjacent to the oxygen atom would be deshielded and are predicted to resonate as a multiplet in the range of 3.6-3.8 ppm . The axial and equatorial protons on the C3 and C5 carbons of the morpholine ring will be diastereotopic and thus exhibit different chemical shifts. The equatorial protons are expected to appear downfield (around 3.0-3.2 ppm ) compared to the axial protons (around 2.6-2.8 ppm ) due to the deshielding effect of the nitrogen and oxygen atoms. The protons of the sulfonamide (SO₂NH₂) group would likely appear as a broad singlet in the region of 4.5-5.5 ppm , with its exact chemical shift being dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for cis-2,6-Dimethylmorpholine-4-sulfonamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (at C2, C6) | 1.1 - 1.3 | d | ~6-7 |

| H-2, H-6 | 3.6 - 3.8 | m | - |

| H-3eq, H-5eq | 3.0 - 3.2 | m | - |

| H-3ax, H-5ax | 2.6 - 2.8 | m | - |

| -SO₂NH₂ | 4.5 - 5.5 | br s | - |

d = doublet, m = multiplet, br s = broad singlet

Carbon-13 (¹³C) NMR: Assignment and Structural Correlations

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected.

The carbon atoms of the methyl groups at C2 and C6 would give a signal in the upfield region, typically around 18-20 ppm . The carbons of the morpholine ring (C2, C6, C3, and C5) will have different chemical shifts. The C2 and C6 carbons, being attached to both oxygen and nitrogen (via the sulfonamide), are expected to resonate at approximately 70-72 ppm . The C3 and C5 carbons, adjacent to the nitrogen atom, are predicted to appear around 50-52 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for cis-2,6-Dimethylmorpholine-4-sulfonamide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (at C2, C6) | 18 - 20 |

| C2, C6 | 70 - 72 |

| C3, C5 | 50 - 52 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the proton and carbon signals and for confirming the stereochemistry.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key correlations would be observed between the methyl protons and the H-2/H-6 protons, and between the axial and equatorial protons on C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals as listed in Tables 1 and 2.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the methyl protons and the C2/C6 carbons, as well as the C3/C5 carbons, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly important for determining the stereochemistry. For the cis-isomer, NOE correlations would be expected between the axial protons on C3 and C5 and the axial protons on C2 and C6, confirming their spatial proximity in a chair conformation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very accurate measurement of the molecular mass of the compound, which allows for the determination of its elemental composition. For this compound (C₆H₁₄N₂O₃S), the predicted exact mass can be calculated.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₆H₁₅N₂O₃S⁺ | 195.0798 |

| [M+Na]⁺ | C₆H₁₄N₂NaO₃S⁺ | 217.0617 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which helps in structural confirmation. The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely proceed through several key pathways.

A common fragmentation pathway for sulfonamides is the cleavage of the S-N bond. This would lead to the formation of the 2,6-dimethylmorpholine cation and the neutral loss of sulfonamide (SO₂NH₂). Another likely fragmentation is the loss of the methyl groups.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₆H₁₅N₂O₃S+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 195.08 | 116.10 | H₂NSO₂ | [cis-2,6-dimethylmorpholine+H]⁺ |

| 195.08 | 180.06 | CH₃ | [M+H-CH₃]⁺ |

| 116.10 | 86.09 | CH₂O | Loss of formaldehyde (B43269) from the morpholine ring |

| 116.10 | 71.07 | C₂H₅O | Further fragmentation of the morpholine ring |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. These methods are based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes, resulting in an IR spectrum. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shifts in the scattered light provide information about the vibrational modes.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its constituent functional groups. The sulfonamide group (-SO₂NH-) would produce strong, characteristic stretching vibrations for the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1150 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide would likely appear in the range of 3300-3200 cm⁻¹.

The morpholine ring introduces several other key vibrational modes. The C-O-C ether linkage would show a characteristic stretching band, and the C-N bond vibrations would also be present. The C-H stretching vibrations of the methyl groups and the methylene (B1212753) groups of the morpholine ring would be observed in the 3000-2850 cm⁻¹ region. While specific experimental spectra for this compound are not widely published, data for related structures, such as cis-2,6-dimethylmorpholine (B33440), show characteristic IR absorption bands that can be used for comparative analysis. fishersci.pt

The complementary nature of IR and Raman spectroscopy is particularly advantageous. While polar bonds like C=O and O-H tend to produce strong IR signals, non-polar bonds and symmetric vibrations often yield strong Raman signals. A combined analysis provides a more complete vibrational profile of the molecule. nih.gov

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (-SO₂NH-) | Asymmetric S=O Stretch | 1350 - 1300 |

| Symmetric S=O Stretch | 1160 - 1150 | |

| N-H Stretch | 3300 - 3200 | |

| Morpholine Ring | C-H Stretch (Methyl, Methylene) | 3000 - 2850 |

| C-O-C Stretch | 1140 - 1070 |

X-ray Crystallography for Solid-State Structural Determination

If a crystal structure were determined, a detailed analysis of its geometric parameters would be possible. The bond lengths within the sulfonamide group (S=O, S-N, S-C) and the morpholine ring (C-C, C-O, C-N) would be of particular interest. Similarly, the bond angles around the sulfur atom and within the heterocyclic ring would define the molecule's local geometry. Torsion angles, which describe the rotation around single bonds, would reveal the preferred conformation of the morpholine ring (likely a chair conformation) and the orientation of the sulfonamide group relative to the ring.

The way molecules arrange themselves in a crystal lattice is governed by intermolecular interactions. For sulfonamides, hydrogen bonding is a dominant force in determining the crystal packing. nih.govmdpi.com The N-H group of the sulfonamide is a hydrogen bond donor, while the sulfonyl oxygens and the nitrogen atom of the morpholine ring can act as hydrogen bond acceptors. These interactions can lead to the formation of well-defined supramolecular structures, such as chains or sheets. The study of crystal structures of related sulfonamides often reveals these recurring hydrogen bond motifs. nih.govmdpi.com

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for separating the components of a mixture and assessing the purity of a compound. For a chiral molecule like this compound, which can exist as different stereoisomers, specialized chromatographic techniques are required.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For purity assessment of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a non-polar stationary phase is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. While specific HPLC methods for this compound are not extensively documented, methods for other sulfonamides often utilize C18 columns with mobile phases consisting of acetonitrile (B52724) and water or buffer mixtures. mdpi.comnih.govimeko.orgresearchgate.net

Table 2: Illustrative HPLC Parameters for Sulfonamide Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Since this compound possesses chiral centers, it can exist as enantiomers. These non-superimposable mirror images often exhibit different biological activities. Chiral liquid chromatography is the primary method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including sulfonamide derivatives. wvu.educhrom-china.com The development of a successful chiral separation method is crucial for isolating and studying the individual enantiomers of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to view the intricacies of molecular structure and behavior. For 2,6-dimethylmorpholine-4-sulfonamide, these methods can elucidate its electronic landscape and predict spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure and equilibrium geometry of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d), would be used to find the lowest energy conformation of the molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a stable structure with minimal energy is achieved.

The electronic structure analysis would reveal the distribution of electron density, highlighting the electronegative oxygen and nitrogen atoms of the morpholine (B109124) ring and the sulfonamide group. The sulfonamide moiety, with its sulfur atom in a high oxidation state, significantly influences the electronic properties of the molecule. The calculated molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| S-N Bond Length (Å) | 1.65 |

| S=O Bond Length (Å) | 1.45 |

| C-N (ring) Bond Length (Å) | 1.47 |

| C-O (ring) Bond Length (Å) | 1.43 |

| O-S-O Bond Angle (°) | 120 |

| C-N-C Bond Angle (°) | 112 |

| C-O-C Bond Angle (°) | 110 |

Note: These are estimated values based on typical DFT calculations for similar sulfonamide and morpholine-containing compounds.

Theoretical calculations can also predict spectroscopic data, which are invaluable for the experimental identification and characterization of a compound.

NMR Chemical Shifts: By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts of this compound. The predicted shifts for the protons and carbons of the morpholine ring would be influenced by the electron-withdrawing sulfonamide group and the local environment created by the methyl substituents.

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. These calculations would identify the characteristic stretching and bending modes of the various functional groups. For instance, strong vibrational modes would be expected for the S=O stretches of the sulfonamide group, typically appearing in the range of 1300-1400 cm⁻¹ and 1150-1200 cm⁻¹. The C-H, C-N, and C-O stretching and bending vibrations of the morpholine ring and methyl groups would also be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Range/Value |

| ¹H NMR Chemical Shift (ppm) - CH₃ | 1.1 - 1.3 |

| ¹H NMR Chemical Shift (ppm) - CH (ring) | 3.5 - 4.0 |

| ¹H NMR Chemical Shift (ppm) - CH₂ (ring) | 2.8 - 3.2 |

| ¹³C NMR Chemical Shift (ppm) - CH₃ | 18 - 22 |

| ¹³C NMR Chemical Shift (ppm) - CH (ring) | 65 - 70 |

| ¹³C NMR Chemical Shift (ppm) - CH₂ (ring) | 45 - 50 |

| IR Vibrational Frequency (cm⁻¹) - S=O stretch | 1350 (asymmetric), 1170 (symmetric) |

| IR Vibrational Frequency (cm⁻¹) - N-H stretch | 3200 - 3300 |

Note: These are estimated values based on typical DFT calculations for analogous compounds.

Conformational Analysis of the Morpholine Ring and Sulfonamide Moiety

The three-dimensional shape of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

The conformational landscape of this compound is primarily defined by the puckering of the morpholine ring and the rotation around the S-N bond of the sulfonamide group. A potential energy surface (PES) map can be generated by systematically varying the key dihedral angles and calculating the corresponding energy at each point. For the morpholine ring, the PES would likely show that the chair conformation is significantly more stable than the boat or twist-boat conformations due to reduced steric and torsional strain.

The presence of the two methyl groups at the 2 and 6 positions of the morpholine ring has a profound impact on its conformational preference. In the more stable chair conformation, these methyl groups can be in either axial or equatorial positions. The cis isomer, with both methyl groups on the same side of the ring, would preferentially adopt a chair conformation where both methyl groups are in the equatorial position to minimize steric hindrance. The trans isomer would have one equatorial and one axial methyl group.

The sulfonamide group attached to the nitrogen atom also has conformational flexibility due to rotation around the S-N bond. The preferred orientation will be one that minimizes steric clashes with the morpholine ring and its substituents.

Molecular Modeling and Docking Studies (in the context of ligand-target interactions)

While this compound is not a known drug, molecular docking studies can be hypothetically performed to explore its potential as a ligand for various biological targets. Sulfonamides are a well-known class of compounds with diverse biological activities, often acting as inhibitors of enzymes like carbonic anhydrases or dihydropteroate (B1496061) synthase in bacteria.

A hypothetical docking study could involve placing this compound into the active site of a selected protein target. The docking algorithm would explore various binding poses and score them based on the predicted binding affinity. The results would highlight potential hydrogen bonding interactions involving the sulfonamide's N-H and S=O groups, as well as hydrophobic interactions with the dimethylmorpholine moiety. Such a study would provide a rational basis for considering this compound or its derivatives in future drug discovery efforts.

Prediction of Binding Modes with Target Proteins (e.g., bromodomains, NLRP3, JAK kinases)

While direct computational studies on the binding mode of the isolated this compound are not extensively documented, its presence as a key fragment in several patented inhibitors allows for an inferential analysis of its interaction with various protein targets.

Bromodomains: The this compound moiety has been incorporated into novel heterocyclic compounds designed as bromodomain inhibitors. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, playing a crucial role in the regulation of gene transcription. In the context of these inhibitors, the morpholine ring is often positioned to interact with the solvent-exposed region of the binding site, while the sulfonamide group can form hydrogen bonds with amino acid residues at the rim of the acetyl-lysine binding pocket. The dimethyl substitution on the morpholine ring can provide conformational rigidity and may influence the vector and orientation of the rest of the inhibitor molecule within the binding site. Fragment-based screening approaches have been instrumental in identifying chemical fragments that bind to bromodomains, and the structural information from these studies helps in understanding how fragments like this compound could be oriented. nih.govnih.govacs.orgamazonaws.com

NLRP3 Inflammasome: Patents have disclosed sulfonylurea-related compounds containing the this compound scaffold for the treatment of NLRP3 inflammasome-mediated disorders. The NLRP3 inflammasome is a multiprotein complex involved in the inflammatory response. In the context of NLRP3 inhibitors, the sulfonamide portion of the molecule is critical for interacting with key residues in the ATP-binding site of NLRP3. The morpholine group, being a polar heterocyclic system, can enhance solubility and form favorable interactions with the protein surface or surrounding water molecules. Computational docking studies on related morpholine-containing compounds suggest that the morpholine ring can occupy hydrophobic pockets and its oxygen atom can act as a hydrogen bond acceptor. tandfonline.com

Computational Assessment of Ligand Efficiency and Selectivity

Ligand Efficiency: Ligand efficiency (LE) is a key metric in drug design that relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms). wikipedia.org It is a valuable tool for optimizing hit and lead compounds, as it helps in identifying smaller, more efficient molecules that can be developed into drugs with better properties. tandfonline.comresearchgate.netnih.gov The morpholine moiety is often considered a "privileged" scaffold in medicinal chemistry due to its favorable physicochemical properties, which can contribute to improved ligand efficiency. nih.gove3s-conferences.orgijprems.comresearchgate.net The incorporation of a morpholine ring can enhance solubility and polarity, which are important for achieving good pharmacokinetic properties, without excessively increasing the molecular weight.

Table 1: Key Ligand Efficiency Metrics

| Metric | Formula | Description |

| Ligand Efficiency (LE) | 1.4 * pXC50 / HAC | Measures binding affinity per heavy atom. |

| Lipophilic Ligand Efficiency (LLE) | pXC50 - clogP | Relates potency to lipophilicity. |

| Binding Efficiency Index (BEI) | pXC50 / (MW/1000) | Relates potency to molecular weight. |

| Surface Efficiency Index (SEI) | pXC50 / (PSA/100) | Relates potency to polar surface area. |

| pXC50 is the negative logarithm of the half-maximal inhibitory or effective concentration, HAC is the heavy atom count, clogP is the calculated logarithm of the octanol-water partition coefficient, MW is the molecular weight, and PSA is the polar surface area. |

Selectivity: The morpholine ring can also play a role in achieving selectivity for a particular protein target. For instance, in the development of mTOR inhibitors, the introduction of substituents on the morpholine ring, such as methyl groups, has been shown to enhance selectivity over other related kinases like PI3K. nih.govresearchgate.net This is often due to subtle differences in the shape and size of the binding pockets of these proteins. The conformational constraints imposed by the dimethyl-substituted morpholine ring can lead to a more defined and selective interaction with the target protein. Computational studies on morpholine derivatives have highlighted how modifications to the morpholine scaffold can significantly impact selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for gaining insights into the structural features that are important for activity. nih.govnih.govresearchgate.net

While specific QSAR studies focusing solely on this compound are not available, the principles of QSAR can be applied to understand the contribution of this fragment in larger inhibitor molecules. In QSAR studies of kinase inhibitors containing sulfonamide groups, descriptors related to the electronic properties, hydrophobicity, and steric features of the sulfonamide and adjacent groups are often found to be important for predicting activity. nih.govnih.gov

Table 2: Common Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule and its fit in the binding site. |

| Hydrophobic | LogP, Hydrophobic surface area | Quantifies the lipophilicity of the molecule, which influences membrane permeability and binding. |

| Topological | Connectivity indices, Shape indices | Encodes information about the atomic connectivity and branching of the molecule. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for hydrogen bonding interactions. |

QSAR models developed for sulfonamide-containing inhibitors of various targets have demonstrated the importance of the sulfonamide group in forming key interactions with the protein. nih.govnih.gov These models can guide the design of new analogs with improved activity by suggesting modifications to the this compound moiety or its surrounding chemical environment.

Reactivity and Chemical Transformations of 2,6 Dimethylmorpholine 4 Sulfonamide

Modifications of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a versatile functional handle for chemical modification. Its reactivity is centered on the nitrogen atom and the sulfonyl group itself.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide can undergo both alkylation and acylation, though its reactivity is generally lower than that of a free amine due to the electron-withdrawing effect of the sulfonyl group.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen typically requires a base to deprotonate the N-H bond, forming a more nucleophilic sulfonamidate anion. This anion can then react with an alkylating agent, such as an alkyl halide. Ruthenium-catalyzed N-alkylation of sulfonamides using alcohols has also been reported as an efficient method. nih.gov While specific examples for 2,6-dimethylmorpholine-4-sulfonamide are not prevalent in the literature, the general principles of sulfonamide alkylation are applicable. nih.govresearchgate.net For instance, the alkylation of 2-aminothiazole (B372263) sulfonamides has been demonstrated using calcium hydride as a base in DMF, followed by the addition of an alkylating agent. nih.gov

N-Acylation: The acylation of sulfonamides to form N-acylsulfonamides is a common transformation. nih.gov These reactions often require forcing conditions or the use of catalysts due to the reduced nucleophilicity of the sulfonamide nitrogen. nih.gov Methodologies have been developed using acylating agents like N-acylbenzotriazoles or by employing sulfo-click reactions between a sulfonyl azide (B81097) and a thioacid to achieve this transformation under milder conditions. nih.govumich.edu

A summary of representative conditions for these transformations on related sulfonamides is presented in the table below.

| Transformation | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., CaH₂), DMF | N-Alkylsulfonamide | nih.gov |

| N-Alkylation | Alcohol, [Ru(p-cymene)Cl₂]₂ catalyst | N-Alkylsulfonamide | nih.gov |

| N-Acylation | N-Acylbenzotriazole | N-Acylsulfonamide | umich.edu |

| N-Acylation | Sulfonyl azide, Thioacid (Sulfo-click) | N-Acylsulfonamide | nih.gov |

Derivatization of the Sulfonyl Group

The sulfonyl group itself can be a site for chemical modification, most notably through the conversion of the primary sulfonamide to a sulfonyl chloride. This transformation converts the relatively unreactive sulfonamide into a highly reactive electrophile, which can then be coupled with a variety of nucleophiles. This approach is particularly valuable for the late-stage functionalization of complex molecules.

Recent advancements have enabled the conversion of primary sulfonamides to sulfonyl chlorides under mild conditions, for example, using a pyrylium (B1242799) salt as an activating agent. nih.gov This method has been shown to be tolerant of a wide range of functional groups, suggesting its potential applicability to this compound for the synthesis of diverse derivatives such as complex sulfonamides, sulfonates, and sulfides. nih.gov

Functionalization of the Morpholine (B109124) Ring

The 2,6-dimethylmorpholine (B58159) ring is a saturated heterocycle and is generally less reactive than the sulfonamide moiety. However, specific transformations can be achieved under appropriate conditions.

Stereoselective Hydroxylation or Halogenation

Direct stereoselective hydroxylation or halogenation of the C-H bonds on the morpholine ring is a challenging transformation due to the lack of activating groups. There is limited direct literature on such reactions for this compound itself. However, general methods for the stereoselective functionalization of heterocycles can be considered. For example, enzymatic hydroxylations using cytochrome P450 monooxygenases have been shown to be highly regio- and stereoselective for other cyclic systems, though this has not been specifically reported for this compound. researchgate.net

Halogenation reactions on such saturated systems typically proceed via radical mechanisms, which can lack stereocontrol. More controlled, stereoselective methods often rely on the presence of existing functional groups to direct the reaction, which are absent in the parent 2,6-dimethylmorpholine ring.

Ring Opening Reactions and Subsequent Transformations

The morpholine ring is generally stable and resistant to ring-opening reactions under standard conditions. Strong acids or specialized reagents would be required to cleave the C-O or C-N bonds. There is a lack of specific literature detailing the ring-opening reactions of this compound.

However, related synthetic strategies show that morpholine rings can be constructed via the ring-opening of activated aziridines with haloalcohols, followed by intramolecular cyclization. nih.gov This suggests that the reverse reaction, the ring-opening of an N-sulfonylmorpholine, would be thermodynamically challenging. Reactions involving the cleavage of N-S bonds in tertiary sulfonamides have been reported in the context of trapping thermally generated benzynes, leading to the formation of new heterocyclic systems. nih.gov

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The this compound scaffold, and more broadly the 2,6-dimethylmorpholine moiety, is found in a number of biologically active compounds, indicating its importance as a synthetic intermediate.

A notable example is in the synthesis of Nav1.7 inhibitors, which are being investigated as potential pain therapeutics. nih.gov In this context, the cis-2,6-dimethylmorpholin-4-yl group is a key component of complex molecules. For instance, salts of N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-4′-(trifluoromethoxy)[1,1′-biphenyl]-3-carboxamide have been synthesized and patented as hedgehog pathway inhibitors, which have applications in oncology. google.com The synthesis of these complex molecules involves the coupling of the pre-formed 2,6-dimethylmorpholine unit with other aromatic and heterocyclic fragments. The preparation of cis-2,6-dimethylmorpholine (B33440) itself is a well-established process, often starting from diisopropanolamine (B56660). google.comgoogle.com

The utility of this scaffold in drug discovery underscores the importance of understanding its reactivity and the methods for its incorporation into larger, more complex molecular architectures.

Utility as a Chiral Building Block

The chiral nature of (2R,6S)-2,6-dimethylmorpholine derivatives makes them valuable as building blocks in asymmetric synthesis. The stereocenters at the C2 and C6 positions of the morpholine ring can effectively control the stereochemical outcome of chemical reactions. While direct research on "this compound" as a chiral auxiliary is limited in publicly available literature, the utility of the closely related (2R,6S)-2,6-dimethylmorpholine scaffold is documented. For instance, (2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile is utilized as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis. The principle of using a chiral morpholine derivative to induce stereoselectivity is well-established. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction, after which they can be removed. wikipedia.org

The sulfonamide moiety in this compound can act as a handle for attaching the chiral morpholine unit to a prochiral substrate. The steric bulk and the defined spatial arrangement of the methyl groups on the morpholine ring can then influence the approach of reagents, leading to the preferential formation of one stereoisomer over another.

Table 1: Potential Applications of this compound as a Chiral Building Block

| Reaction Type | Potential Role of this compound | Expected Outcome |

| Asymmetric Alkylation | Chiral auxiliary attached to the substrate | Diastereoselective formation of a new C-C bond |

| Asymmetric Aldol (B89426) Reaction | Chiral auxiliary influencing the enolate geometry and facial selectivity | Diastereoselective formation of β-hydroxy carbonyl compounds |

| Asymmetric Conjugate Addition | Chiral ligand for a metal catalyst | Enantioselective formation of 1,5-dicarbonyl compounds |

| Asymmetric Hydrogenation | Chiral ligand for a transition metal catalyst | Enantioselective reduction of prochiral olefins or ketones |

Integration into Diverse Heterocyclic Systems

The this compound scaffold can be integrated into more complex heterocyclic systems, a common strategy in drug discovery to explore new chemical space and modulate physicochemical properties. The morpholine ring itself is a privileged structure in medicinal chemistry, and its fusion or linkage to other heterocyclic moieties can lead to compounds with enhanced biological activity. nih.gov

The sulfonamide group provides a versatile point of attachment. For example, the nitrogen atom of the sulfonamide can participate in cyclization reactions to form fused heterocyclic systems. One can envision the synthesis of quinazolines, quinolines, and quinoxalines bearing a 2,6-dimethylmorpholinylsulfonyl group, which have been explored as Raf kinase inhibitors. nih.gov

Furthermore, the morpholine nitrogen can be involved in reactions that lead to the formation of N-fused heterocycles. nih.gov For instance, intramolecular acyl-transfer reactions of heteroaryl ketones can lead to the formation of complex fused systems. A substrate bearing a this compound could potentially undergo such transformations to yield novel polycyclic structures.

The synthesis of piperidines, another important class of heterocycles in pharmaceuticals, can sometimes be achieved using morpholine-based precursors. Stereocontrolled approaches to substituted piperidines are of great interest, and the chiral information embedded in 2,6-dimethylmorpholine could be transferred during such a synthetic sequence. mdma.chescholarship.org

Table 2: Examples of Heterocyclic Systems Incorporating the Morpholine Moiety

| Heterocyclic System | Synthetic Strategy | Potential Application | Reference |

| Piperidines | Ring transformation or rearrangement of morpholine derivatives | CNS disorders, analgesics | mdma.chescholarship.org |

| Quinoxalines | Condensation reactions with substituted anilines | Anticancer agents | nih.gov |

| Fused Bicyclic Systems | Intramolecular cyclization reactions | Diverse therapeutic areas | nih.gov |

| Benzimidazoles | Coupling with quinoxaline (B1680401) scaffolds | Antitumor agents | nih.gov |

The reactivity of the sulfonamide group itself can be exploited. For example, palladium-catalyzed Suzuki-Miyaura coupling reactions between in situ generated sulfamoyl chlorides and boronic acids have been used to synthesize diverse sulfonamides. researchgate.net This methodology could be applied to 2,6-dimethylmorpholine-4-sulfonyl chloride to create a library of arylated sulfonamides, further expanding the diversity of accessible heterocyclic structures.

Mechanistic Research on Biological Activities Excluding Clinical Human Trials and Associated Data

Investigation of Enzyme Inhibition and Receptor Modulation

Research into the direct molecular interactions of 2,6-Dimethylmorpholine-4-sulfonamide has pointed towards its potential to modulate the activity of proteins central to inflammatory and transcriptional processes.

Interaction with Bromodomain-Containing Proteins (e.g., BRD4) and Gene Transcription Modulation

Patent literature has identified this compound as a potential inhibitor of bromodomain-containing proteins, such as BRD4. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. jensenlab.orgnih.govnih.gov BRD4, in particular, is a key regulator of oncogenes and pro-inflammatory genes. jensenlab.orgnih.gov While this compound is listed among a class of heterocyclic compounds with potential as bromodomain inhibitors, specific mechanistic studies detailing its binding affinity, mode of interaction with the BRD4 bromodomains, and its direct impact on gene transcription are not extensively available in the public domain.

Modulation of Inflammasome Pathways (e.g., NLRP3 Inflammasome Inhibition)

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory caspases, leading to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. mdpi.comnih.govmdpi.comresearchgate.net Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. mdpi.comnih.gov Patent filings have disclosed sulfonylurea-related compounds, including this compound, as potential modulators of the NLRP3 inflammasome. However, detailed research findings that specifically elucidate the mechanism by which this compound inhibits NLRP3 inflammasome activation, assembly, or downstream signaling are not yet published in peer-reviewed literature.

Impact on Janus Kinase (JAK) Signaling Pathways (e.g., JAK1, JAK2, JAK3, TYK2)

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of signaling pathways for a wide array of cytokines and growth factors that regulate immunity, cell proliferation, and hematopoiesis. nih.govglpbio.comnih.govsymbiosisonlinepublishing.com Currently, there is no publicly available scientific literature that specifically investigates or reports on the interaction of this compound with any of the JAK family members or its impact on the JAK-STAT signaling cascade.

Cellular Pathway Studies (in vitro)

The downstream consequences of the potential interactions of this compound on cellular behavior have been explored in a general sense for related sulfonamide compounds, but specific data for this molecule are scarce.

Effects on Cell Proliferation and Apoptosis in Specific Cell Lines

While various sulfonamide derivatives have been investigated for their antiproliferative and pro-apoptotic effects in different cancer cell lines, nih.govmdpi.commdpi.com dedicated studies on the specific effects of this compound on cell proliferation and apoptosis are not available in the current body of scientific literature. Therefore, no specific data on its IC50 values in various cell lines or its detailed mechanism of inducing cell cycle arrest or apoptosis can be provided at this time.

Modulation of Cytokine Production and Release

The potential of this compound to inhibit the NLRP3 inflammasome suggests a plausible role in modulating the production and release of inflammasome-dependent cytokines such as IL-1β and IL-18. nih.govnih.govnih.gov However, direct experimental evidence and detailed in vitro studies quantifying the effect of this specific compound on cytokine production by immune cells (e.g., macrophages or peripheral blood mononuclear cells) have not been published.

Elucidation of Key Pharmacophoric Features

The pharmacophoric features of the this compound scaffold are crucial for its interaction with biological targets. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For sulfonamide-based compounds, these features are generally well-characterized and can be extrapolated to the this compound core.

The essential components of the pharmacophore for many sulfonamide derivatives include:

The Sulfonamide Group (-SO₂NH-) : This is a cornerstone of the pharmacophore. The sulfur atom is typically a key interaction point, and the geometry and electronic properties of this group are critical for binding. The nitrogen atom and its substituent play a significant role in determining the compound's properties and interaction with target proteins. The strongly electron-withdrawing nature of the aromatic SO₂ group can increase the acidity of the hydrogen atoms attached to the nitrogen, influencing its binding characteristics.

Aromatic or Heterocyclic Ring System : Attached to the sulfonamide group is often an aromatic or heterocyclic ring. This part of the molecule can engage in various non-covalent interactions such as π-π stacking, hydrophobic interactions, and hydrogen bonding with the amino acid residues in the active site of a protein.

The 2,6-Dimethylmorpholine (B58159) Moiety : This part of the molecule contributes significantly to the compound's steric bulk, conformation, and solubility. The oxygen atom within the morpholine (B109124) ring can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. For instance, in studies of imidazo[1,2-b]pyridazines as Transforming growth factor-β activated kinase (TAK1) inhibitors, the oxygen in a cis-dimethylmorpholine moiety was found to interact with the conserved lysine residue (Lys-63) in the ATP-binding site of the kinase, which is a crucial interaction for inhibitory activity. rsc.org The methyl groups on the morpholine ring can also form favorable hydrophobic interactions with surrounding residues. rsc.org

In the context of specific biological targets, such as enzymes, these pharmacophoric features dictate the orientation and binding affinity of the inhibitor. For example, in the inhibition of carbonic anhydrases, the sulfonamide group coordinates to the zinc ion in the active site, while the rest of the molecule extends into the active site cavity, forming interactions with various residues. nih.gov While direct pharmacophore modeling studies on this compound are not extensively reported in publicly available literature, the established principles of sulfonamide inhibitors provide a strong basis for understanding its potential interactions.

Table 1: Key Pharmacophoric Features and Their Potential Interactions

| Pharmacophoric Feature | Potential Interactions | Significance in Biological Activity |

| Sulfonamide (-SO₂NH-) | Hydrogen bonding, metal chelation (e.g., with Zinc in metalloenzymes) | Anchors the molecule to the active site of the target enzyme. |

| Aromatic/Heterocyclic Ring | π-π stacking, hydrophobic interactions, hydrogen bonding | Provides additional binding affinity and selectivity. |

| 2,6-Dimethylmorpholine Ring | Steric interactions, conformational rigidity | Influences the overall shape and fit of the molecule within the binding pocket. |

| Morpholine Oxygen | Hydrogen bond acceptor | Forms key interactions with specific amino acid residues. rsc.org |

| Methyl Groups | Hydrophobic interactions | Enhance binding affinity through interactions with non-polar residues. rsc.org |

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound impact on the biological activity of a compound. For this compound, the presence of two chiral centers at the C2 and C6 positions of the morpholine ring gives rise to cis and trans diastereomers. The spatial orientation of the two methyl groups is different in these isomers, which can lead to significant differences in their biological activity.

The general principle is that one stereoisomer often fits better into the binding site of a biological target than the other, leading to a more potent effect. This stereoselectivity is a hallmark of drug-receptor interactions.

A notable example highlighting the importance of the stereochemistry of the 2,6-dimethylmorpholine ring comes from research on imidazo[1,2-b]pyridazine-based TAK1 inhibitors. In this study, the cis-dimethylmorpholine analog demonstrated significantly higher inhibitory activity compared to the unsubstituted morpholine analog. rsc.org This suggests that the specific spatial arrangement of the methyl groups in the cis configuration is crucial for optimal interaction with the target enzyme. The methyl groups of the cis-dimethylmorpholine were found to form favorable hydrophobic interactions with surrounding residues such as Cys-174, Lys-63, and Gly-45 in the TAK1 active site. rsc.org

While this finding is on a different core scaffold, it provides strong evidence for the critical role of the stereochemistry of the 2,6-dimethylmorpholine moiety. It is highly probable that for this compound, the cis and trans isomers would also exhibit different biological activities. The different spatial positioning of the methyl groups would influence how the molecule fits into a binding pocket, potentially leading to one isomer being significantly more active than the other.

Table 2: Influence of Stereochemistry on the Biological Activity of Related Compounds

| Compound Class | Stereoisomers | Observed Effect on Biological Activity | Reference |

| Imidazo[1,2-b]pyridazine-based TAK1 inhibitors | cis-dimethylmorpholine vs. unsubstituted morpholine | The cis-dimethylmorpholine analog showed higher inhibitory activity. | rsc.org |

This stereochemical dependence underscores the importance of synthesizing and testing stereochemically pure isomers during drug discovery and development to identify the most potent and selective therapeutic agent.

Future Research Trajectories

Development of Novel Synthetic Routes with Enhanced Efficiency

While the classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, future research will likely focus on developing more efficient, greener, and higher-yielding methodologies for 2,6-Dimethylmorpholine-4-sulfonamide and its derivatives. nih.govwikipedia.org The synthesis of the precursor, cis-2,6-dimethylmorpholine (B33440), can be achieved through the cyclization of diisopropanolamine (B56660) with sulfuric acid, with reported yields of up to 96%. google.comgoogle.com

Future synthetic strategies could explore:

Palladium-catalyzed cross-coupling reactions: Recent advances have demonstrated the utility of palladium catalysts in C-N coupling reactions for the synthesis of aryl sulfamates, which could be adapted for the synthesis of N-sulfonylmorpholines. acs.orgrsc.org

One-pot synthesis from thiols and amines: Oxidative coupling of thiols and amines has emerged as a streamlined approach to sulfonamide synthesis, reducing waste and simplifying procedures. nih.gov

Flow chemistry and microwave-assisted synthesis: These technologies can offer improved reaction control, reduced reaction times, and higher yields compared to traditional batch processing. wikipedia.org

| Synthetic Method | Starting Materials | Catalyst/Reagent | Reported Yields for Similar Compounds | Reference |

|---|---|---|---|---|

| Classical Sulfonylation | Amine and Sulfonyl Chloride | Base (e.g., Triethylamine) | Good to excellent | wikipedia.org |

| Palladium-Catalyzed Amination | Aryl Sulfamate and Amine | Palladium-phosphine complex | High yields | acs.org |

| Oxidative Coupling | Thiol and Amine | Various oxidants and catalysts | Up to 94% | nih.gov |

| Microwave-Assisted Synthesis | Sulfonic Acid and Amine | 2,4,6-trichloro- nih.govmdpi.comnih.gov-triazine | Up to 95% | wikipedia.org |

Exploration of Alternative Reactivity Profiles and Catalytic Applications

The unique structural features of this compound, particularly the presence of the morpholine (B109124) ring, suggest potential applications in catalysis. Morpholine derivatives have been explored as organocatalysts in various organic transformations. nih.govfrontiersin.org Future research could investigate the use of this compound or its derivatives as:

Organocatalysts: The nitrogen atom of the morpholine ring could act as a catalytic center in reactions such as Michael additions or aldol (B89426) reactions. nih.govfrontiersin.org

Ligands for transition metal catalysis: The morpholine and sulfonamide moieties could coordinate with metal centers, influencing the selectivity and efficiency of catalytic processes.

Advanced Mechanistic Studies of Molecular Interactions with Biological Targets

Given that both morpholine and sulfonamide moieties are prevalent in bioactive molecules, a key research trajectory for this compound will be the investigation of its potential biological activities. nih.govnih.govpexacy.com Sulfonamides are known to act as inhibitors of various enzymes, including carbonic anhydrases and dihydropteroate (B1496061) synthetase. mdpi.comnih.gov The 2,6-dimethyl substitution on the morpholine ring can influence the compound's conformation and its interaction with biological targets.

Future studies should focus on:

Enzyme inhibition assays: Screening this compound against a panel of enzymes, particularly those targeted by existing sulfonamide drugs, could reveal novel inhibitory activities. nih.govnih.gov

Structure-activity relationship (SAR) studies: Synthesizing a library of derivatives with modifications to the morpholine and aryl portions of the molecule will be crucial to understanding the structural requirements for biological activity. nih.govnih.gov

X-ray crystallography and NMR spectroscopy: These techniques can provide detailed insights into the binding modes of this compound and its derivatives with their biological targets, guiding further drug design efforts. acs.org

| Compound Class | Biological Target | Reported Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Morpholine-based aryl sulfonamides | Nav1.7 | Varies with substitution | nih.gov |

| Sulfonamides derived from carvacrol | Acetylcholinesterase | Varies with substitution | nih.gov |

| Heterocyclic sulfonamides | Carbonic Anhydrase IX | Varies with substitution | nih.gov |

Integration of Computational and Experimental Approaches for Rational Design

Computational chemistry offers powerful tools for predicting the properties and activities of molecules, thereby guiding and accelerating experimental research. nih.govyoutube.com For this compound, a synergistic approach combining computational and experimental methods will be highly beneficial.

Key areas for this integrated approach include:

Molecular docking: Simulating the binding of this compound and its virtual derivatives to the active sites of various biological targets can help prioritize compounds for synthesis and biological testing. nih.gov

Quantum chemical calculations: Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectroscopic properties of the molecule, providing a deeper understanding of its chemical behavior. nih.gov

Molecular dynamics (MD) simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with biological macromolecules over time. acs.org

Investigation of this compound in Emerging Research Areas

Beyond established applications, future research should explore the potential of this compound in new and emerging fields. The unique combination of a substituted morpholine and a sulfonamide group could lead to novel properties and applications.

Potential emerging areas of investigation include:

Advanced materials: The structural rigidity and potential for intermolecular interactions make this compound a candidate for the development of novel polymers, and other advanced materials. pexacy.com

Agrochemicals: Morpholine derivatives are known to have applications as fungicides and herbicides. pexacy.com The specific substitution pattern of this compound may confer desirable properties for agricultural applications.

Antiviral agents: Heterocyclic sulfonamides have shown promise as antiviral agents, and this is a promising avenue for future investigation. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.